N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

Descripción

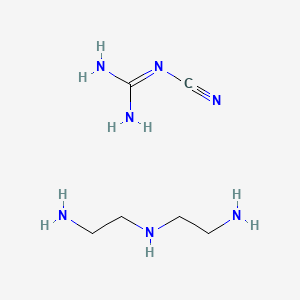

N'-(2-Aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is a hybrid compound combining a polyamine backbone with a cyanoguanidine moiety. The diamine segment (N'-(2-aminoethyl)ethane-1,2-diamine) features a branched structure with three amine groups, enabling coordination to metal ions or participation in hydrogen bonding. The 2-cyanoguanidine group introduces a planar, electron-deficient system, which is reactive in nucleophilic or cyclization reactions.

Propiedades

Número CAS |

193700-29-7 |

|---|---|

Fórmula molecular |

C6H17N7 |

Peso molecular |

187.25 g/mol |

Nombre IUPAC |

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine |

InChI |

InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6) |

Clave InChI |

DNXKUFJLCGWUGV-UHFFFAOYSA-N |

SMILES canónico |

C(CNCCN)N.C(#N)N=C(N)N |

Números CAS relacionados |

50862-68-5 |

Origen del producto |

United States |

Métodos De Preparación

Hydrogenation of Iminodiacetonitrile

The most widely documented and industrially relevant method for preparing N-(2-aminoethyl)ethane-1,2-diamine (diethylenetriamine) is through the catalytic hydrogenation of iminodiacetonitrile (IDAN). This method has been extensively optimized to improve yield, selectivity, and catalyst longevity.

- Starting Material: Iminodiacetonitrile is dissolved in an organic solvent such as methanol, ethanol, or propanol.

- Catalyst: Raney cobalt or Raney nickel catalysts are commonly employed due to their high activity in nitrile hydrogenation.

- Reaction Conditions:

- Temperature: 50–150 °C (preferably 70–90 °C)

- Pressure: 5–25 MPa (preferably 9–14 MPa)

- Hydrogen gas is used as the reducing agent.

- Additives:

- OH-type anion exchange resins are added to stabilize the reaction medium.

- Stabilizers such as molecular sieves are used to inhibit decomposition of iminodiacetonitrile.

- Auxiliary agents to enhance catalyst performance and selectivity.

- High conversion rates approaching 100%.

- Improved selectivity for diethylenetriamine with minimized by-products such as piperazine.

- Suppression of iminodiacetonitrile decomposition, which otherwise leads to catalyst poisoning and unwanted impurities.

- Simplified downstream separation due to reduced formation of high-boiling by-products.

Representative Reaction Scheme:

$$

\text{Iminodiacetonitrile} + \text{H}_2 \xrightarrow[\text{catalyst}]{\text{solvent, temp, pressure}} \text{N-(2-aminoethyl)ethane-1,2-diamine}

$$

Table 1: Typical Reaction Parameters and Outcomes

| Parameter | Range | Preferred Value | Outcome |

|---|---|---|---|

| Temperature (°C) | 50 – 150 | 70 – 90 | Optimal catalyst activity and selectivity |

| Pressure (MPa) | 5 – 25 | 9 – 14 | High conversion and catalyst stability |

| Solvent | Methanol, ethanol, propanol | Methanol | Good solubility and reaction medium |

| Catalyst | Raney cobalt or nickel | Raney cobalt | High hydrogenation efficiency |

| Conversion (%) | Up to 100 | ~100 | Complete conversion of starting nitrile |

| Selectivity to DETA (%) | Up to 82 | ~82 | High purity product with minimal by-products |

Preparation of N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

The target compound is a complex or salt involving N-(2-aminoethyl)ethane-1,2-diamine and 2-cyanoguanidine (dicyandiamide). While direct synthetic routes specifically for this compound are less documented, the preparation logically involves:

- Synthesizing high-purity N-(2-aminoethyl)ethane-1,2-diamine by the methods above.

- Mixing or reacting with 2-cyanoguanidine under controlled conditions to form the desired complex or salt.

- Purification by crystallization or solvent washing.

The molecular formula for the compound is C6H17N7, with a molecular weight of 187.25 g/mol.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Conditions (Temp/Pressure) | Key Additives | Yield/Selectivity | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of Iminodiacetonitrile | Iminodiacetonitrile | Raney cobalt/nickel | 70–90 °C / 9–14 MPa | OH-type anion exchange resin, stabilizers | ~100% conversion, ~82% selectivity | Minimizes piperazine by-product |

| Multi-stage Autoclave Hydrogenation | Iminodiacetonitrile | Raney cobalt/nickel | 50–150 °C / 5–25 MPa | Ion exchange resin, molecular sieve stabilizer | High purity, extended catalyst life | Facilitates downstream separation |

| Salt Formation and Purification | Free base diethylenetriamine | N/A | Ambient to 75 °C | Hydrochloric acid, solvents (methanol, acetone, ethanol) | High purity salt crystals | Suitable for pharmaceutical use |

Research Findings and Technical Considerations

- The hydrogenation process is sensitive to impurities such as aminoacetonitrile, which can polymerize and deactivate catalysts.

- Use of stabilizers and ion exchange resins effectively suppresses side reactions and catalyst poisoning.

- Selection of solvent affects both reaction kinetics and ease of product separation.

- Maintaining reaction parameters within optimal ranges ensures high selectivity and minimal by-product formation.

- Post-synthesis purification steps are critical for obtaining pharmaceutical-grade material.

- The use of Raney-type catalysts is standard, but catalyst regeneration and lifespan are important economic factors.

This detailed synthesis overview, grounded in multiple patent disclosures and chemical databases, provides a comprehensive guide to preparing N-(2-aminoethyl)ethane-1,2-diamine, the key precursor to this compound. The methods emphasize catalytic hydrogenation of iminodiacetonitrile under controlled conditions with stabilizers and ion exchange resins, followed by purification protocols to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Both compounds can undergo substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Amine oxides, nitriles.

Reduction: Guanidine derivatives.

Substitution: N-alkyl derivatives, N-acyl derivatives.

Aplicaciones Científicas De Investigación

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine has diverse applications across scientific research and industrial uses, primarily due to its ability to form stable complexes with metals and its reactivity.

Scientific Research Applications

- Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

- Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

- Medicine: It is investigated for potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industrial Applications

- Epoxy Resins: It is utilized as a curing agent for epoxy resins . N'-(2-Aminoethyl)-1,2-ethylenediamine is used as a high-activity epoxy resin curing agent, mainly in laminates, cast products, adhesives, and coatings, typically in 5-10 parts .

- Fertilizers: It is used in the production of fertilizers.

- Chemical Synthesis: It serves as an intermediate in the synthesis of various chemicals.

- Other: It can be used to prepare carbon dioxide absorbers, lubricating oil additives, emulsifiers, photographic chemicals, surfactants, fabric finishing agents, paper reinforcing agents, ammonia carboxylating agents, ashless additives, metal chelators, heavy metal hydrometallurgical and cyanide-free plating diffusers, brighteners, ion exchange resins, and polyamide resins .

Preparation Methods

N’-(2-aminoethyl)ethane-1,2-diamine :

- Synthesis: Can be synthesized by reacting 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction typically occurs in a tubular reactor at temperatures ranging from 150°C to 250°C and pressures around 392.3 kPa.

- Industrial Production: Industrial production follows a similar process, with the addition of steps to remove impurities and ensure the product meets quality standards.

2-cyanoguanidine :

- Synthesis: Typically synthesized by reacting cyanamide with ammonia. The reaction is carried out in an aqueous solution at elevated temperatures.

- Industrial Production: Industrial production involves large-scale reactors and continuous processing to maximize yield and efficiency.

A method for preparing N-(2-aminoethyl)ethane-1,2-diamine involves dissolving iminodiacetonitrile in an organic solvent, adding an OH type anion exchange resin and an iminodiacetonitrile stabilizer, and performing a hydrogenation reaction with hydrogen under specific temperature and pressure conditions in the presence of a hydrogenation catalyst and a first additive to generate N-(2-aminoethyl)ethane-1,2-diamine .

Chemical Reactions

- Oxidation: N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. Major products include amine oxides and nitriles.

- Reduction: 2-cyanoguanidine can be reduced to guanidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Both compounds can undergo substitution reactions using reagents like alkyl halides and acyl chlorides, leading to N-alkyl and N-acyl derivatives.

Mecanismo De Acción

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as catalysis and metal ion sequestration. The compound can also interact with biological molecules, potentially inhibiting or modifying their activity .

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Compounds

Key Observations :

- Cyanoguanidine vs. Guanidine Derivatives: Unlike cimetidine, which uses a 2-cyanoguanidine group for pharmacological activity (e.g., H2 receptor antagonism), the target compound’s cyanoguanidine may serve as a reactive site for chemical modifications or catalysis .

- Diamine Backbones : The ethylene diamine structure in the target compound is analogous to the MEP ligand but lacks pyridyl substituents, limiting its metal-coordination versatility compared to MEP .

- Alkyl vs. Reactive Moieties: N'-[2-(Octadecylamino)ethyl]ethane-1,2-diamine incorporates a hydrophobic tail, making it suitable for surfactant applications, whereas the target compound’s cyanoguanidine group prioritizes chemical reactivity .

Functional and Application-Based Comparison

Functional Insights :

- Catalysis : The MEP ligand’s Mn complex demonstrates high catalytic efficiency in epoxidation, suggesting that the target compound’s diamine backbone could be tailored for similar applications if paired with appropriate metals .

- Stabilization and Formulation : N,N'-Dibenzylethylenediamine in benzylpenicillin exemplifies how diamines stabilize active pharmaceutical ingredients, a role the target compound could adopt if functionalized with hydrophobic groups .

Research Findings and Data

- Synthetic Routes : While direct synthesis data for the target compound is absent, guanidine derivatives like cimetidine are typically synthesized via nucleophilic substitutions or condensations, as seen in ’s guanidine-based compound (50% yield) .

- Spectroscopic Characterization: NMR and mass spectrometry (e.g., δ 2.23 ppm for N-CH3 in ) are critical for verifying structures of complex diamines and cyanoguanidines .

- Safety Considerations: Similar diamines (e.g., N'-[2-(octadecylamino)ethyl]ethane-1,2-diamine) require stringent safety protocols, implying the target compound may need hazard evaluations .

Actividad Biológica

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine, commonly referred to as a derivative of ethylenediamine and cyanoguanidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

- Chemical Name : this compound

- Molecular Formula : C6H18ClN7

- Molecular Weight : 187.25 g/mol

- CAS Number : 70893-01-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit considerable antimicrobial properties. A study evaluated the efficacy of various metal complexes derived from similar ligands against a range of microorganisms. The results demonstrated that these complexes possess significant antibacterial and antifungal activities, suggesting that this compound could be effective against microbial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study assessed the cytotoxic effects of metal complexes formed with this compound on human liver carcinoma (HEPG2) cells. The results indicated moderate cytotoxicity with IC50 values ranging from 9.08 to 19.7 µg/ml for the ligand and its metal complexes . This suggests that the compound may have potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies, indicating its potential use in treating inflammatory diseases .

Case Studies

Research Findings

Recent studies have highlighted the versatility of this compound in various therapeutic applications:

- Metal Complexes : Transition metal complexes formed with this ligand have shown enhanced biological activity compared to the free ligand itself, indicating a synergistic effect when combined with metals such as Cu(II) and Ni(II) .

- Mechanism of Action : The proposed mechanisms for its biological activity include interference with cellular processes in pathogens and cancer cells, possibly through apoptosis induction or disruption of metabolic pathways .

- Pharmacological Applications : Given its diverse biological activities, this compound could be developed into pharmaceuticals targeting infections, cancer treatment, and inflammation management.

Q & A

Q. What are the recommended synthetic routes for N'-(2-aminoethyl)ethane-1,2-diamine, and how do reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, reacting ethylenediamine derivatives with aldehydes (e.g., 4-nitrobenzaldehyde) in a 1:2 molar ratio under reflux in ethanol yields Schiff base ligands. Optimize temperature (70–80°C) and reaction time (6–8 hours) to achieve >85% purity. Characterization via IR spectroscopy confirms imine bond formation (C=N stretch at ~1600 cm⁻¹) .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/MeOH | Polar protic solvents enhance reactivity |

| Molar Ratio | 1:2 (amine:aldehyde) | Excess aldehyde drives completion |

| Temperature | 70–80°C | Higher temperatures accelerate kinetics |

Q. How should researchers safely handle N'-(2-aminoethyl)ethane-1,2-diamine given its hazards?

- Methodological Answer : Follow GHS guidelines: Use PPE (gloves, lab coat, goggles) to avoid skin corrosion (H314) and sensitization (H317). Work under fume hoods to prevent inhalation. In case of exposure, rinse skin with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers .

Q. What spectroscopic methods are most effective for characterizing 2-cyanoguanidine derivatives?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify amine and cyano groups (δ 2.5–3.5 ppm for NH₂; δ 110–120 ppm for CN).

- FT-IR : Detect cyanamide stretches (~2200 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₃H₇N₅ at m/z 126.1) .

Advanced Research Questions

Q. How can N'-(2-aminoethyl)ethane-1,2-diamine be utilized in coordination chemistry, and what factors affect metal-ligand stability?

- Methodological Answer : The compound acts as a polydentate ligand, forming complexes with transition metals (e.g., Ni²⁺, Cu²⁺). Stability constants depend on pH and counterion choice. For example, [Ni(L)₂]²+ complexes (L = Schiff base ligand) show enhanced stability in aqueous buffers at pH 7–8. Use cyclic voltammetry to study redox behavior (E₁/2 shifts indicate ligand-field effects) .

Q. What methodologies validate the use of 2-cyanoguanidine in enzyme modification?

- Methodological Answer : Covalent modification of enzymes (e.g., DNase I) involves carbodiimide-mediated coupling to carboxyl groups. Confirm modification via:

Q. How do structural modifications of 2-cyanoguanidine impact its interaction with biomolecules like DNA?

- Methodological Answer : Introduce substituents (e.g., nitro groups) to enhance intercalation. Use:

- UV-Vis Spectroscopy : Hypochromicity and redshift indicate DNA binding.

- Circular Dichroism (CD) : Monitor conformational changes in DNA helices.

- Molecular Docking : Simulate binding affinities (e.g., ΔG values) with B-DNA models .

Q. How can conflicting toxicity data for N'-(2-aminoethyl)ethane-1,2-diamine be resolved?

- Methodological Answer : Discrepancies in acute toxicity (oral vs. dermal LD50) may arise from impurity profiles. Perform:

Q. What experimental designs optimize the synthesis of N'-(2-aminoethyl)ethane-1,2-diamine derivatives for high-throughput screening?

- Methodological Answer : Employ a factorial design (e.g., 2³) varying solvent (DMF vs. THF), catalyst (EDCI vs. DCC), and temperature. Use robotic liquid handlers for parallel reactions. Analyze outcomes via:

- DoE Software : Identify significant factors (e.g., solvent polarity contributes 60% to yield).

- LC-MS : Rapid purity assessment.

- SPR Biosensors : Screen binding affinity in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.